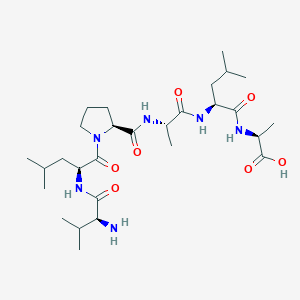
1-(3-Ethylphenyl)-2-(2-fluoro-4-pyridyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethylphenyl)-2-(2-fluoro-4-pyridyl)ethanone is an organic compound that belongs to the class of ketones It features a phenyl ring substituted with an ethyl group and a pyridyl ring substituted with a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethylphenyl)-2-(2-fluoro-4-pyridyl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The choice of raw materials, catalysts, and reaction conditions are critical factors in the industrial synthesis of this compound.
化学反应分析
Types of Reactions
1-(3-Ethylphenyl)-2-(2-fluoro-4-pyridyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential as a pharmaceutical intermediate.
Medicine: It could be explored for its potential therapeutic properties.
Industry: The compound may find applications in the development of new materials or as a precursor in chemical manufacturing.
作用机制
The mechanism of action of 1-(3-Ethylphenyl)-2-(2-fluoro-4-pyridyl)ethanone depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
- 1-(3-Methylphenyl)-2-(2-fluoro-4-pyridyl)ethanone
- 1-(3-Ethylphenyl)-2-(4-fluoro-2-pyridyl)ethanone
- 1-(3-Ethylphenyl)-2-(2-chloro-4-pyridyl)ethanone
Uniqueness
1-(3-Ethylphenyl)-2-(2-fluoro-4-pyridyl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both ethyl and fluoro substituents can affect the compound’s electronic distribution and steric interactions, making it distinct from other similar compounds.
属性
CAS 编号 |
365428-36-0 |
|---|---|
分子式 |
C15H14FNO |
分子量 |
243.28 g/mol |
IUPAC 名称 |
1-(3-ethylphenyl)-2-(2-fluoropyridin-4-yl)ethanone |
InChI |
InChI=1S/C15H14FNO/c1-2-11-4-3-5-13(8-11)14(18)9-12-6-7-17-15(16)10-12/h3-8,10H,2,9H2,1H3 |
InChI 键 |
CMTBRUURJRAIOQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC=C1)C(=O)CC2=CC(=NC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


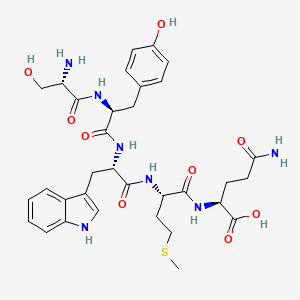

![(2S)-1-[2-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B14240844.png)
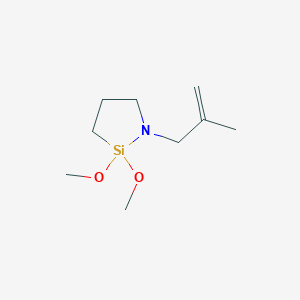
![4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14240860.png)
![Ethyl 3-[(2-bromoacetyl)amino]benzoate](/img/structure/B14240867.png)
![(1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14240872.png)
![[2-(4-Ethenylphenyl)cyclopropyl]methanol](/img/structure/B14240875.png)
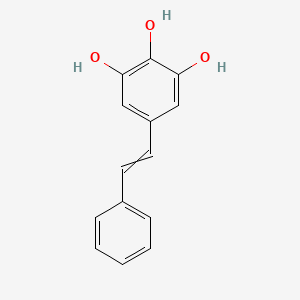
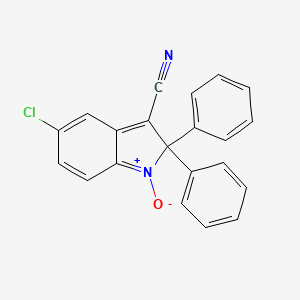

![Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane](/img/structure/B14240881.png)
![5H-[1,3]Oxazolo[3,2-a]pyrrolo[1,2-d]pyrazine](/img/structure/B14240887.png)
